

Synonyms and identifiers for 2,2dimethylbutanenitrile

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Compound of Interest

Compound Name: 2,2-Dimethylbutanenitrile

Cat. No.: B3380835

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Technical Guide: 2,2-Dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

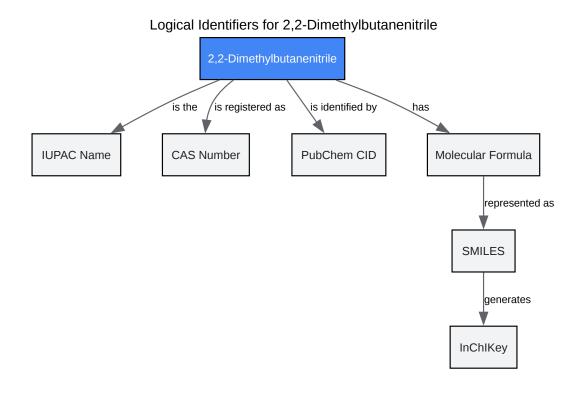
This technical guide provides a comprehensive overview of **2,2-dimethylbutanenitrile**, including its chemical identifiers, physicochemical properties, and suggested experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

2,2-Dimethylbutanenitrile is a branched alkyl nitrile. A clear understanding of its various identifiers is crucial for accurate documentation and database searches.

Below is a logical relationship diagram of the primary identifiers for **2,2-dimethylbutanenitrile**.





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Caption: Logical relationship of identifiers for 2,2-dimethylbutanenitrile.

A summary of its synonyms and identifiers is provided in the table below.



Identifier Type	Value	
IUPAC Name	2,2-dimethylbutanenitrile	
Synonyms	2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane, Butyronitrile, 2,2-dimethyl-[1]	
CAS Number	20654-46-0[2]	
PubChem CID	12754184[3]	
Molecular Formula	C ₆ H ₁₁ N[2]	
Molecular Weight	97.16 g/mol [3]	
InChI	InChI=1S/C6H11N/c1-4-6(2,3)5-7/h4H2,1- 3H3[2]	
InChlKey	OSEGNECCBMDWRB-UHFFFAOYSA-N[2]	
SMILES	CCC(C)(C)C#N[3]	

Physicochemical Properties

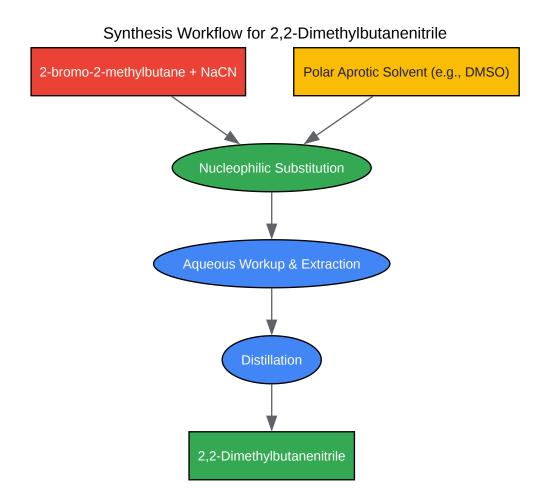
The following table summarizes the known and predicted physicochemical properties of **2,2-dimethylbutanenitrile**.

Property	Value	Source
Boiling Point	32 °C @ 18 Torr (Predicted)	[2]
Density	0.8 ± 0.0 g/cm ³ (Predicted)	[2]
Flash Point	21.4 ± 0.0 °C (Predicted)	[2]
Vapor Pressure	9.7 ± 0.0 mmHg at 25°C (Predicted)	[2]
Refractive Index	1.406 (Predicted)	[2]
LogP	1.94618	[2]
Topological Polar Surface Area	23.8 Ų	[3]



Experimental Protocols Synthesis of 2,2-Dimethylbutanenitrile

A potential synthetic route to **2,2-dimethylbutanenitrile** is via the nucleophilic substitution of a suitable alkyl halide with a cyanide salt. The following is a generalized protocol based on common methods for nitrile synthesis.



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Caption: Potential synthesis workflow for **2,2-dimethylbutanenitrile**.

Materials:



- 2-bromo-2-methylbutane
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.
- Slowly add 2-bromo-2-methylbutane to the stirred solution.
- Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by GC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation to obtain **2,2-dimethylbutanenitrile**.

Analytical Methods

GC-MS is a suitable technique for the analysis of 2,2-dimethylbutanenitrile.



- Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.
- Injection: 1 μL, splitless mode.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 200.

¹H NMR spectroscopy can be used to confirm the structure of **2,2-dimethylbutanenitrile**. The expected chemical shifts and multiplicities are:

- A triplet corresponding to the terminal methyl protons (-CH₃).
- A quartet corresponding to the methylene protons (-CH₂-).
- A singlet corresponding to the two methyl groups attached to the quaternary carbon.
- Solvent: Chloroform-d (CDCl₃)
- Standard: Tetramethylsilane (TMS)

IR spectroscopy can identify the characteristic functional groups.

- Nitrile (C≡N) stretch: A sharp, medium intensity peak is expected around 2240 cm⁻¹.
- C-H stretch (sp³): Strong peaks are expected in the range of 2850-3000 cm⁻¹.



Safety Information

2,2-Dimethylbutanenitrile is expected to be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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